N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed numerous synthetic strategies and evaluated the chemical properties of compounds similar to N-isopropyl-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide. These compounds are often synthesized to investigate their potential biological activities and to explore their applications in medicinal chemistry. For example, the synthesis and characterization of monoamide isomers from different pyridine derivatives reveal insights into their structural and electronic configurations, offering a basis for further modification and application in drug development processes (Kadir et al., 2017).
Biological and Pharmacological Activities
Several studies have been conducted to assess the biological and pharmacological activities of pyridine and piperidine derivatives, which share structural similarities with this compound. These studies often focus on their potential as anti-inflammatory, analgesic, or anticancer agents. For instance, compounds synthesized from pyridine derivatives have shown promising analgesic and antiparkinsonian activities, comparable to known drugs such as Valdecoxib® and Benzatropine® (Amr et al., 2008).
Chemical Modification for Enhanced Activity
Research has also been directed towards the chemical modification of pyridine and piperidine derivatives to improve their pharmacological profiles. For example, the study on the modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide highlights the importance of structural adjustments in enhancing the efficacy and reducing the side effects of these compounds (Nie et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of ache and bche can affect the cholinergic pathway . This pathway is involved in various physiological processes, including muscle contraction, pain response, and cognitive functions .
Pharmacokinetics
A compound with a similar structure was found to have acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% .
Result of Action
The inhibition of ache and bche can lead to increased acetylcholine levels, which can enhance cholinergic transmission . This can potentially improve cognitive functions, making similar compounds potential candidates for the treatment of cognitive disorders .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14(2)21-20(25)16-10-12-24(13-11-16)19-9-8-18(22-23-19)15-4-6-17(26-3)7-5-15/h4-9,14,16H,10-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASNKPZPHFOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.